2-[(S)-methylsulfinyl]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylsulfinylpyridine typically involves the oxidation of 2-methylthiopyridine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Methylsulfinylpyridine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and flow rates, leading to higher efficiency and consistency in product quality. The choice of oxidizing agent and solvent can be optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylsulfinylpyridine undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: 2-Methylsulfonylpyridine.
Reduction: 2-Methylthiopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(S)-2-Methylsulfinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the modulation of enzymes involved in oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-Methylsulfinylpyridine involves its interaction with specific molecular targets. The sulfoxide group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes or receptors. In biological systems, it may modulate the activity of enzymes involved in redox reactions, thereby exerting its effects on oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiopyridine: The precursor to (S)-2-Methylsulfinylpyridine, lacking the sulfoxide group.
2-Methylsulfonylpyridine: The fully oxidized form of (S)-2-Methylsulfinylpyridine.
Pyridine: The parent compound, without any substituents.
Uniqueness
(S)-2-Methylsulfinylpyridine is unique due to its chiral center and the presence of the sulfoxide group, which imparts specific stereochemical and electronic properties. These features make it a valuable intermediate in the synthesis of chiral molecules and a potential candidate for various biological applications.
Properties
CAS No. |
114977-57-0 |
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Molecular Formula |
C6H7NOS |
Molecular Weight |
141.19 g/mol |
IUPAC Name |
2-[(S)-methylsulfinyl]pyridine |
InChI |
InChI=1S/C6H7NOS/c1-9(8)6-4-2-3-5-7-6/h2-5H,1H3/t9-/m0/s1 |
InChI Key |
UWYSBYGJIUSXBJ-VIFPVBQESA-N |
SMILES |
CS(=O)C1=CC=CC=N1 |
Isomeric SMILES |
C[S@](=O)C1=CC=CC=N1 |
Canonical SMILES |
CS(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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